3-(4-Chlorophenyl)-3'-methylpropiophenone
Description
3-(4-Chlorophenyl)-3'-methylpropiophenone is a propiophenone derivative characterized by a 4-chlorophenyl group at the third position and a methyl group at the 3'-position of the propiophenone backbone. Propiophenone derivatives are frequently explored for their biological activities, including antiproliferative, antihypertensive, and enzyme-inhibitory properties, depending on substituent patterns .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAOKBRFTYAYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644462 | |
| Record name | 3-(4-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-60-5 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’-methylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-3’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-3’-methylbenzoic acid.
Reduction: 3-(4-Chlorophenyl)-3’-methylpropanol.
Substitution: 3-(4-Aminophenyl)-3’-methylpropiophenone.
Scientific Research Applications
3-(4-Chlorophenyl)-3’-methylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to known pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Propiophenone Derivatives
The following table compares 3-(4-Chlorophenyl)-3'-methylpropiophenone with structurally similar propiophenone derivatives, emphasizing substituent variations and molecular properties:
*Estimated based on analogous structures.
Key Observations :
- Electron-withdrawing vs. electron-donating groups : Chlorine (electron-withdrawing) may enhance binding to biological targets compared to methyl or methoxy groups (electron-donating) .
- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) could reduce molecular flexibility and alter interaction with enzymes or receptors .
Insights :
- The 4-chlorophenyl group enhances cytotoxicity in chalcones but requires optimal substituent pairing (e.g., 4-isopropylphenyl in compound 4 achieved IC₅₀ = 22.41 µg/mL) .
- In quinazolinones, the 4-chlorophenyl group contributes to prolonged antihypertensive action without affecting heart rate, mimicking prazosin’s mechanism .
Comparison of Yields :
- Chalcone derivatives with 4-chlorophenyl groups achieved higher yields (55–87%) compared to brominated analogs (55–62%) .
Biological Activity
3-(4-Chlorophenyl)-3'-methylpropiophenone, also known by its CAS number 898787-60-5, is an organic compound exhibiting significant biological activities. This compound is characterized by a chlorophenyl group and a methylpropiophenone moiety, contributing to its unique chemical properties. Its molecular formula is C16H15ClO, with a molecular weight of approximately 258.74 g/mol. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects were quantified using the IC50 metric, with values indicating significant potency against these cell lines. For instance, IC50 values for MCF-7 cells were reported around 12 μM, showcasing its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Growth inhibition | MIC ~ 40-50 µg/mL |
| Anticancer | MCF-7, A549 | Induction of apoptosis | IC50 ~ 12 µM |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancerous tissues. Additionally, its structural similarities to known pharmacophores suggest that it may interact with various receptors and enzymes, enhancing its therapeutic potential.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound showed that it effectively inhibited the growth of Pseudomonas aeruginosa at concentrations similar to conventional antibiotics. The researchers noted significant zones of inhibition in agar diffusion tests, supporting its potential use in treating infections caused by resistant strains.
- Cytotoxicity Assessment : In another study focusing on anticancer properties, the compound was tested on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in MCF-7 and A549 cells after treatment with this compound. Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
